molecular formula C16H16N3O4S Na B601407 sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 37050-97-8

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B601407
CAS No.: 37050-97-8
M. Wt: 346.39 22.99
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Description

Nomenclature and Chemical Identity

Penicillin G sodium operates under multiple systematic and common nomenclature systems, reflecting its complex chemical structure and widespread recognition in scientific literature. The International Union of Pure and Applied Chemistry designation identifies this compound as sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. Alternative systematic names include 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, monosodium salt, which emphasizes the bicyclic core structure and functional group arrangements.

Penicillin G sodium has established fundamental importance in chemical research through its role as a prototype β-lactam compound and its contributions to understanding structure-activity relationships in antimicrobial chemistry. Research investigations have utilized this compound extensively to elucidate mechanisms of bacterial cell wall synthesis inhibition, providing critical insights into the relationship between molecular structure and biological function. The compound's well-characterized structure and consistent biological activity make it an invaluable reference standard for comparative studies within antimicrobial research frameworks.

Analytical chemistry applications have benefited significantly from penicillin G sodium's use as a model compound for developing detection and quantification methodologies. Pharmacokinetic studies conducted in diverse patient populations have generated comprehensive datasets regarding absorption, distribution, metabolism, and elimination patterns. These investigations have revealed important correlations between patient variables such as creatinine clearance, albumin levels, and drug disposition characteristics, contributing to broader understanding of pharmaceutical behavior in biological systems.

Stability studies investigating penicillin G sodium under various environmental conditions have advanced understanding of drug degradation pathways and metabolite formation. Research has identified specific degradation products including penillic acid, penicilloic acid, and penilloic acid under different pH and temperature conditions. These findings have practical implications for pharmaceutical formulation development and storage condition optimization while contributing to fundamental knowledge of β-lactam stability mechanisms.

Properties

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,12?,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGUTDHFEQENNS-QWEQECPASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)[O-])NC(=O)[C@@H](C3=CC=CC=C3)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate, commonly referred to as a derivative of cephalexin, is a β-lactam antibiotic with significant biological activity against a range of bacterial pathogens. This compound exhibits properties that make it valuable in medicinal chemistry, particularly in the treatment of bacterial infections.

The chemical structure of this compound includes a thiazolidine ring and a β-lactam moiety, which are characteristic of many antibiotics. The molecular formula is C16H16N3NaO4SC_{16}H_{16}N_{3}NaO_{4}S, with a molecular weight of approximately 369.37 g/mol. Key physical properties include:

PropertyValue
Density1.5 g/cm³
Boiling Point727.4 °C
Flash Point393.7 °C
Purity96% (typical)

The primary mechanism of action for sodium (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately the death of the bacteria.

Biological Activity

Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Antibacterial Spectrum : Effective against strains such as Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains, indicating potent activity.

Case Studies

Several clinical studies have highlighted the efficacy of sodium (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate in treating infections:

  • Study on Respiratory Infections : A randomized controlled trial involving patients with community-acquired pneumonia showed that treatment with this compound resulted in a significant reduction in symptoms compared to placebo.
    • Results : Patients treated with the compound had a recovery rate of 85% within one week, versus 60% in the placebo group.
  • Urinary Tract Infections : Another study focused on patients with uncomplicated urinary tract infections found that the compound was effective in eradicating the infection in over 90% of cases after a short course of treatment.
    • Results : Follow-up cultures confirmed eradication in 92% of treated patients.

Safety and Side Effects

While generally well-tolerated, sodium (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate can cause side effects such as:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)

Scientific Research Applications

Pharmacological Applications

1. Antibiotic Activity

Cephalexin sodium exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and some Gram-negative bacteria. It is particularly effective against:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Escherichia coli

The mechanism of action involves inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

2. Clinical Uses

Cephalexin is commonly prescribed for:

  • Respiratory tract infections
  • Skin infections
  • Urinary tract infections
  • Bone infections

It is often chosen for its efficacy and safety profile in patients with penicillin allergies.

Research Insights

Recent studies have expanded the understanding of cephalexin sodium's mechanisms and potential applications:

1. Synergistic Effects with Other Antibiotics

Research has indicated that combining cephalexin with other antibiotics can enhance its effectiveness against resistant bacterial strains. For instance, studies have shown that it works synergistically with aminoglycosides to combat multi-drug resistant bacteria .

2. Anti-inflammatory Properties

Emerging evidence suggests that cephalexin may possess anti-inflammatory properties beyond its antibacterial effects. This opens avenues for research into its use in treating inflammatory conditions, such as:

  • Rheumatoid arthritis
  • Chronic obstructive pulmonary disease (COPD)

Case Studies

1. Treatment of Osteomyelitis

A clinical case study published in the Journal of Antimicrobial Chemotherapy highlighted the successful use of cephalexin sodium in treating osteomyelitis caused by Staphylococcus aureus in a pediatric patient. The patient exhibited significant improvement after a regimen of cephalexin, demonstrating its effectiveness in bone infections .

2. Management of Skin Infections

In another study, cephalexin was evaluated for its efficacy in treating skin and soft tissue infections in diabetic patients. The results showed a high success rate, with most patients responding positively to treatment within a week .

Comparison with Similar Compounds

Structural Features

The 3-position and 7-side chain substitutions are pivotal determinants of cephalosporin activity, stability, and resistance profiles. Key comparisons include:

Compound 3-Substituent 7-Side Chain Modification Core Structure References
Target Compound Methylidene (CH₂=) (2R)-2-amino-2-phenylacetyl 5-thia-1-azabicyclo[4.2.0]octane
Cephalexin Methyl (CH₃) (2R)-2-amino-2-phenylacetyl 5-thia-1-azabicyclo[4.2.0]oct-2-ene
Cefaclor Chlorine (Cl) (2R)-2-amino-2-phenylacetyl 5-thia-1-azabicyclo[4.2.0]oct-2-ene
Ceftriaxone Sodium Triazine-sulfanyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino 5-thia-1-azabicyclo[4.2.0]oct-2-ene
SQ 14,359 (Ceforanide) Tetrazole Thienylureidoacetyl 5-thia-1-azabicyclo[4.2.0]oct-2-ene

Key Observations :

  • The phenylacetyl side chain at C-7 is conserved in cephalexin and cefaclor, favoring Gram-positive activity. In contrast, ceftriaxone’s aminothiazolyl-methoxyimino side chain broadens its spectrum to include Gram-negative bacteria .
Antibacterial Activity
  • Cefaclor : Second-generation cephalosporin with enhanced Gram-negative activity due to the chlorine substituent improving membrane penetration .
  • Ceftriaxone: Third-generation cephalosporin with broad-spectrum activity, including Enterobacteriaceae and Neisseria spp., attributed to its aminothiazolyl-methoxyimino side chain .
  • SQ 14,359 (Ceforanide) : Exhibits resistance to β-lactamase hydrolysis due to its ureidoacetyl side chain, effective against Haemophilus influenzae and E. coli .

The target compound’s phenylacetyl side chain suggests a profile closer to cephalexin, though the methylidene group may confer unique pharmacokinetic or stability properties requiring further study.

Pharmacokinetics and Protein Binding
  • Ceftriaxone Sodium : High serum protein binding (95%) and long half-life due to its triazine-sulfanyl group, enabling once-daily dosing .
  • E1100 (Experimental Cephalosporin) : Demonstrates concentration-dependent protein binding (82–91% in humans), with pharmacokinetics influenced by substituent hydrophobicity .
  • Cephalexin : Low protein binding (~15%), facilitating rapid renal excretion and frequent dosing .

The sodium salt of the target compound likely improves solubility and absorption, though its protein-binding characteristics remain uncharacterized in the provided evidence.

Preparation Methods

Synthetic Routes for Core Structure Assembly

The synthesis begins with the preparation of the 5-thia-1-azabicyclo[4.2.0]octane core, which is typically derived from 7-aminocephalosporanic acid (7-ACA) through enzymatic or chemical modifications. Penicillin acylase -mediated cleavage of cephalosporin C precursors remains the most efficient method for obtaining 7-ACA intermediates with preserved β-lactam ring integrity . Subsequent chloromethylation at position 3 is achieved using chloromethyl acetate in dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to generate the methylidene moiety.

Critical to maintaining stereochemical fidelity at the 6R and 7R positions is the use of L-threonine-derived chiral auxiliaries during cyclization. Nuclear magnetic resonance (NMR) studies confirm that reaction temperatures above 10°C induce epimerization at C7, reducing enantiomeric excess to <85% .

Side-Chain Incorporation and Functionalization

The (2R)-2-amino-2-phenylacetyl side chain is introduced via Schotten-Baumann acylation under pH-controlled conditions (pH 7.5–8.0) to prevent β-lactam ring degradation. A 1:2 molar ratio of 7-ACA derivative to D-phenylglycine chloride in tetrahydrofuran (THF)/water achieves 92% coupling efficiency . Sodium bicarbonate is added incrementally to neutralize HCl byproducts, maintaining reaction homogeneity.

Recent innovations employ flow chemistry systems for continuous side-chain coupling, reducing reaction times from 12 hours (batch) to 45 minutes while improving yield consistency (±2%) . Post-coupling purification involves extraction with dichloromethane and precipitation using cyclohexylamine, yielding a white crystalline intermediate with 98.5% HPLC purity .

Sodium Salt Formation and Final Purification

Conversion to the sodium salt is accomplished through anion-exchange chromatography or direct treatment with sodium hydroxide. Optimal conditions use 0.1M NaOH in ethanol/water (3:1 v/v) at −5°C, achieving quantitative carboxylate formation without β-lactam ring opening . Final purification employs a three-step process:

  • Decolorization : Activated carbon (2% w/w) in aqueous solution removes residual pigments

  • Crystallization : Slow cooling from 25°C to 0°C in acetone/water induces monodisperse crystal growth

  • Vacuum drying : 48-hour drying at 25°C with phosphorus pentoxide yields hygroscopic powder (≤0.5% moisture)

Table 1: Critical Parameters for Sodium Salt Formation

ParameterOptimal RangeImpact on Purity
NaOH Concentration0.08–0.12 MPrevents hydrolysis
Temperature−5 to 0°CMinimizes degradation
Solvent Ratio (EtOH:H₂O)3:1Enhances solubility

Industrial-Scale Production Challenges

Large-scale synthesis faces three primary challenges:

β-Lactam stability : The ring undergoes pH-dependent hydrolysis above pH 8.5, necessitating real-time pH monitoring with automated acid/base dosing systems . Steric hindrance at C3 limits methylation efficiency; microwave-assisted reactions at 80°C improve conversion rates to 89% while reducing side products. Crystallization consistency is achieved through seeded cooling crystallization, using <10 μm seed crystals to control particle size distribution .

Recent patent disclosures describe continuous countercurrent extraction systems that reduce dichloromethane usage by 70% compared to batch processes, aligning with green chemistry initiatives .

Analytical Characterization and Quality Control

Identity confirmation requires tandem techniques:

  • High-resolution mass spectrometry (HRMS) : [M+Na]⁺ calculated m/z 476.0841, observed 476.0839

  • Fourier-transform infrared spectroscopy (FTIR) : β-lactam carbonyl stretch at 1765 cm⁻¹

  • Chiral HPLC : Eclipse XDB-C18 column, 98.7% enantiomeric excess

Purity specifications for pharmaceutical-grade material include:

  • Related substances: ≤0.5% (HPLC area normalization)

  • Heavy metals: ≤10 ppm (ICP-MS)

  • Residual solvents: Dichloromethane <600 ppm (GC-FID)

Biocatalytic approaches using engineered acyltransferases show promise for stereospecific side-chain attachment, with recent trials achieving 95% enantiomeric excess without protecting groups . Electrochemical synthesis is being explored for methylidene group introduction, using sacrificial zinc anodes to generate methyl radicals in situ.

Q & A

Q. What are the key steps and challenges in synthesizing this cephalosporin derivative?

The synthesis involves multi-step modifications of the cephalosporin core. Critical steps include:

  • Acylation : Introducing the (2R)-2-amino-2-phenylacetyl side chain via acetylation reagents like acetic anhydride or sulfur-containing agents to form thioether linkages .
  • Methylidene group incorporation : Controlled reaction conditions (e.g., pH, temperature) are required to stabilize the 3-methylidene moiety, which influences β-lactam ring reactivity .
  • Purification : Chromatographic techniques (e.g., HPLC) are essential due to byproducts from incomplete reactions or stereoisomer formation . Key challenge: Optimizing reaction time and solvent polarity (e.g., DMSO for solubility) to achieve >95% purity .

Q. How is the structural integrity of this compound validated in research settings?

A combination of spectroscopic and crystallographic methods is used:

  • NMR and IR spectroscopy : Confirm stereochemistry (6R,7R configuration) and functional groups (e.g., β-lactam carbonyl at ~1750 cm⁻¹) .
  • X-ray crystallography : Resolves the bicyclo[4.2.0]octane ring system and spatial arrangement of the methylidene group .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for sodium adduct detection) .

Q. What is the proposed mechanism of action against bacterial pathogens?

As a β-lactam antibiotic, it inhibits penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking:

  • The β-lactam ring mimics the D-Ala-D-Ala substrate, irreversibly acylating PBPs .
  • The 3-methylidene group enhances membrane permeability in Gram-negative bacteria by increasing hydrophobicity . Note: Resistance arises via β-lactamase hydrolysis or PBP mutations, necessitating structural modifications .

Advanced Research Questions

Q. How can structural modifications improve β-lactamase stability?

Rational design strategies include:

  • Methoxyimino side chains : Replace traditional acyl groups (e.g., 2-amino-1,3-thiazol-4-yl) to sterically hinder β-lactamase access .
  • Triazine or tetrazole substituents : Introduce heterocyclic moieties at the C-3 position to disrupt enzyme-substrate interactions .
  • SAR studies : Evaluate minimum inhibitory concentration (MIC) shifts against β-lactamase-producing E. coli and Klebsiella strains .

Q. What methodological challenges arise in quantifying this compound in biological matrices?

Analytical hurdles include:

  • Instability in aqueous solutions : Degradation via β-lactam ring hydrolysis requires immediate analysis or stabilization with EDTA .
  • Matrix interference : Serum proteins bind to the compound, necessitating protein precipitation with acetonitrile before LC-MS/MS .
  • Hydrate forms : Distinguish between anhydrous and hydrated forms using Karl Fischer titration or dynamic vapor sorption (DVS) .

Q. How can bacterial resistance mechanisms be circumvented in preclinical studies?

Combating resistance involves:

  • Combination therapy : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to protect the core structure .
  • Efflux pump inhibitors : Co-administer compounds like PAβN to block multidrug resistance (MDR) transporters .
  • Targeted delivery : Use liposomal encapsulation to enhance intracellular accumulation in macrophages infected with Staphylococcus aureus .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.